Meta-Fluorine Regioisomeric Differentiation vs. Para-Fluoro Analog (CAS 1251564-25-6)
CAS 1251599-32-2 carries a 3-fluorophenyl substituent, whereas the closest commercially available comparator CAS 1251564-25-6 bears a 4-fluorophenyl group. In 1,8-naphthyridine kinase inhibitor patents, the fluorine position is a critical determinant of kinase selectivity: meta-substitution alters the electron distribution on the aniline nitrogen and changes the preferred torsion angle relative to para-substitution, leading to differential hinge-region hydrogen-bonding patterns [1]. The non-interchangeability is evidenced by the fact that these two compounds are assigned distinct CAS numbers and are enumerated separately in screening libraries.
| Evidence Dimension | Fluorine substitution position on N4-phenyl ring |
|---|---|
| Target Compound Data | 3-fluoro (meta) substitution; C20H19FN4O2; MW 366.4 |
| Comparator Or Baseline | 4-fluoro (para) substitution (CAS 1251564-25-6); C20H19FN4O2; MW 366.4 |
| Quantified Difference | Positional isomerism; identical molecular formula and MW but distinct connectivity; different InChI Key; no cross-activity data available |
| Conditions | Structural classification based on patent-defined generic Markush structures (US 20130102603) |
Why This Matters
Regioisomeric fluorine placement is a well-validated molecular determinant of kinase selectivity; substituting the 4-fluoro analog without confirmatory assays would invalidate any SAR hypothesis built on the 3-fluoro congener.
- [1] Dorsch, D.; Jonczyk, A.; Hoelzemann, G.; Amendt, C.; Zenke, F. 2,4-Diaryl-substituted [1,8] naphthyridines as kinase inhibitors for use against cancer. U.S. Patent Application 20130102603, April 25, 2013. Merck Patent GmbH. View Source
